molecular formula C18H26INO2S B8243543 5-Dodecyl-1-iodo-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione

5-Dodecyl-1-iodo-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione

Cat. No.: B8243543
M. Wt: 447.4 g/mol
InChI Key: VAXUJLDPCOUBGA-UHFFFAOYSA-N
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Description

5-Dodecyl-1-iodo-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione: is a heterocyclic compound that belongs to the class of thieno[3,4-c]pyrroles This compound is characterized by the presence of a thieno[3,4-c]pyrrole core, which is a fused ring system containing both thiophene and pyrrole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Dodecyl-1-iodo-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione typically involves the following steps:

  • Formation of the Thieno[3,4-c]pyrrole Core: : The initial step involves the construction of the thieno[3,4-c]pyrrole core. This can be achieved through the cyclization of appropriate precursors, such as 2-aminothiophene derivatives and α,β-unsaturated carbonyl compounds, under acidic or basic conditions.

  • Introduction of the Dodecyl Chain: : The dodecyl chain can be introduced through alkylation reactions. This involves the reaction of the thieno[3,4-c]pyrrole core with a dodecyl halide (e.g., dodecyl bromide) in the presence of a base, such as potassium carbonate, to form the dodecyl-substituted thieno[3,4-c]pyrrole.

  • Iodination: : The final step involves the introduction of the iodine atom. This can be achieved through electrophilic iodination using iodine or an iodine-containing reagent, such as N-iodosuccinimide, in the presence of a suitable solvent, such as acetonitrile or dichloromethane.

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions to improve yield and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

  • Substitution Reactions: : The iodine atom in 5-Dodecyl-1-iodo-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione can undergo nucleophilic substitution reactions, where the iodine is replaced by other nucleophiles, such as amines, thiols, or alkoxides.

  • Oxidation Reactions: : The thieno[3,4-c]pyrrole core can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

  • Reduction Reactions: : The compound can also undergo reduction reactions, particularly at the carbonyl groups, to form reduced derivatives. Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, sodium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethylformamide or dimethyl sulfoxide) are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid in solvents such as acetonitrile or dichloromethane.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in solvents such as ethanol or tetrahydrofuran.

Major Products Formed

    Substitution: Formation of various substituted thieno[3,4-c]pyrrole derivatives.

    Oxidation: Formation of oxidized thieno[3,4-c]pyrrole derivatives.

    Reduction: Formation of reduced thieno[3,4-c]pyrrole derivatives.

Scientific Research Applications

5-Dodecyl-1-iodo-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione has several scientific research applications, including:

    Organic Electronics: The compound is used in the development of organic semiconductors and conductive polymers for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug discovery and development, particularly in the design of novel therapeutic agents targeting specific biological pathways.

    Materials Science: The compound is used in the synthesis of advanced materials with unique electronic, optical, and mechanical properties, such as conductive polymers and nanocomposites.

    Chemical Biology: The compound is used as a probe or tool in chemical biology studies to investigate biological processes and molecular interactions.

Mechanism of Action

The mechanism of action of 5-Dodecyl-1-iodo-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione depends on its specific application. In organic electronics, the compound functions as a semiconductor material, facilitating charge transport through its conjugated π-system. In medicinal chemistry, the compound may interact with specific molecular targets, such as enzymes or receptors, through non-covalent interactions (e.g., hydrogen bonding, π-π stacking) or covalent modifications, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    5-Dodecyl-1-bromo-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione: Similar structure but with a bromine atom instead of iodine.

    5-Dodecyl-1-chloro-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione: Similar structure but with a chlorine atom instead of iodine.

    5-Dodecyl-1-fluoro-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione: Similar structure but with a fluorine atom instead of iodine.

Uniqueness

The presence of the iodine atom in 5-Dodecyl-1-iodo-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione imparts unique reactivity and electronic properties compared to its halogenated analogs. Iodine is a larger and more polarizable atom, which can influence the compound’s reactivity in substitution reactions and its electronic properties in organic electronic applications.

Properties

IUPAC Name

5-dodecyl-3-iodothieno[3,4-c]pyrrole-4,6-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26INO2S/c1-2-3-4-5-6-7-8-9-10-11-12-20-17(21)14-13-23-16(19)15(14)18(20)22/h13H,2-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAXUJLDPCOUBGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCN1C(=O)C2=CSC(=C2C1=O)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26INO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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